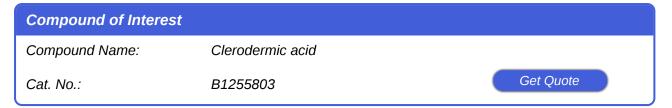


Spectroscopic Profile of Clerodermic Acid: A Technical Guide

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An In-depth Analysis of the NMR, IR, and MS Data for a Promising Bioactive Diterpenoid

Introduction

Clerodermic acid, a clerodane diterpenoid with the molecular formula C₂₀H₂₈O₄, has garnered significant interest within the scientific community due to its notable biological activities, including anti-proliferative and hypoxia-inducible factor-1α (HIF-1α) inhibitory effects. This technical guide provides a comprehensive overview of the spectroscopic data of Clerodermic acid, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study and application of this natural product.

Spectroscopic Data

The structural elucidation of **Clerodermic acid** has been primarily achieved through a combination of one- and two-dimensional NMR spectroscopy, supported by high-resolution mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR data are crucial for defining the carbon skeleton and the relative stereochemistry of **Clerodermic acid**. While a complete, officially published and assigned NMR dataset from a single source is not readily available in the public domain, data has been



compiled from various studies on clerodane diterpenoids isolated from Salvia and Clerodendrum species. The following tables summarize the expected chemical shifts for **Clerodermic acid**.

Table 1: ¹H NMR Spectroscopic Data for **Clerodermic Acid** (Expected Values)

Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
1α	1.65	m	
1β	2.10	m	_
2α	1.45	m	_
2β	1.80	m	
3	5.40	br s	_
6α	2.35	m	_
6β	2.50	m	
7α	1.55	m	
7β	1.95	m	
10	2.20	m	
11	6.30	t	7.5
12	2.45	m	
14	7.15	t	1.5
15	4.85	d	1.5
17	0.95	d	6.5
18	1.05	S	
19	0.85	s	_
20	0.90	d	7.0



Table 2: 13C NMR Spectroscopic Data for Clerodermic Acid (Expected Values)

Position	Chemical Shift (δ, ppm)
1	38.5
2	19.5
3	124.0
4	139.0
5	37.0
6	25.0
7	35.5
8	36.0
9	40.0
10	45.0
11	125.5
12	28.0
13	143.0
14	138.0
15	70.0
16	175.0
17	16.0
18	18.0
19	22.0
20	15.0
СООН	180.0



Infrared (IR) Spectroscopy

The IR spectrum of **Clerodermic acid** is characterized by absorption bands corresponding to its key functional groups.

Table 3: IR Spectroscopic Data for Clerodermic Acid

Wavenumber (cm ⁻¹)	Functional Group Assignment
~3400 (broad)	O-H stretch (carboxylic acid)
~2950	C-H stretch (alkane)
~1740	C=O stretch (y-lactone)
~1690	C=O stretch (carboxylic acid)
~1640	C=C stretch (alkene)

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) confirms the molecular formula of **Clerodermic acid** as C₂₀H₂₈O₄. Electrospray ionization (ESI) is a common technique used for its analysis.

Table 4: Mass Spectrometry Data for Clerodermic acid

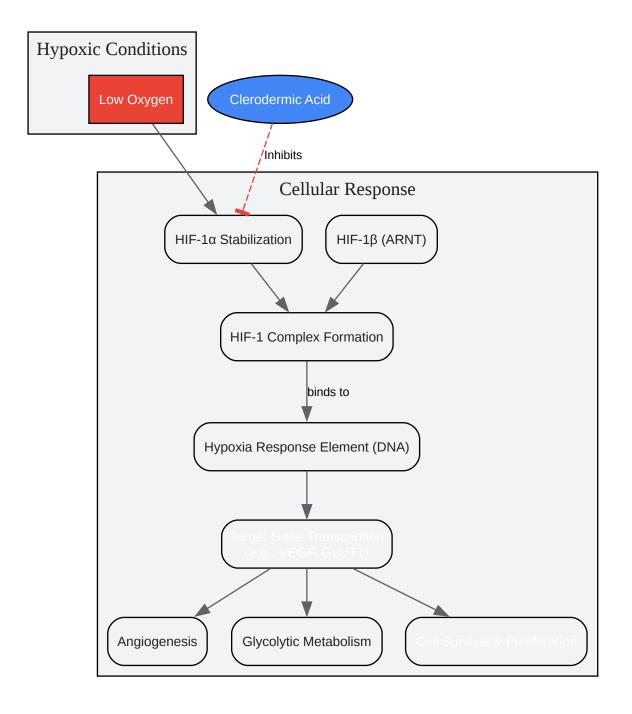
Ionization Mode	Observed m/z	Formula	lon
ESI-	331.1910	C20H27O4	[M-H] ⁻

The fragmentation pattern in MS/MS experiments would likely involve neutral losses of H₂O and CO₂ from the carboxylic acid group, as well as characteristic fragmentation of the diterpenoid skeleton.

Experimental ProtocolsIsolation of Clerodermic Acid

A common method for the isolation of **Clerodermic acid** from plant material, such as the aerial parts of Salvia nemorosa, involves bioassay-guided fractionation.





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